(R)-6-Bromo-4-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one
Description
“(R)-6-Bromo-4-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one” is a chiral benzodiazepinone derivative with a bromine substituent at the 6-position and a methyl group at the 4-position of the diazepine ring. Its molecular formula is C₁₀H₁₁BrN₂O (molecular weight: 255.11 g/mol) and CAS number 1884712-55-3 . The compound is synthesized via palladium-catalyzed cross-coupling reactions under nitrogen atmosphere, as described in a protocol involving (Amphos)₂PdCl₂, potassium carbonate, and degassed solvents . It is commercially available in varying quantities (100 mg to 1 g), with pricing ranging from €620.87 to €1,015.42, though discontinuation notices for certain batch sizes have been reported .
The (R)-configuration at the 4-methyl position is critical for its stereochemical identity, distinguishing it from its (S)-enantiomer, which has distinct physicochemical and pharmacological properties .
Properties
IUPAC Name |
(4R)-6-bromo-4-methyl-1,3,4,5-tetrahydro-1,5-benzodiazepin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O/c1-6-5-9(14)13-8-4-2-3-7(11)10(8)12-6/h2-4,6,12H,5H2,1H3,(H,13,14)/t6-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKBGRARKNVLDTQ-ZCFIWIBFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)NC2=C(N1)C(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC(=O)NC2=C(N1)C(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of ®-6-Bromo-4-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one is the GABA A receptor , a major inhibitory neurotransmitter in the mammalian central nervous system. It also targets the Peroxisome proliferators-activated receptor α (PPARα) , a key regulator of fatty acid metabolism and ketogenesis.
Mode of Action
This compound, being a benzodiazepine derivative, enhances GABAergic inhibition by increasing the opening frequency of the GABA-gated ion channel. This leads to a shift of the GABA dose–response curve to the left, so that at any given concentration of GABA, the response is increased. As a PPARα agonist, it promotes the expression of PPARα downstream gene, carnitine palmitoyl transterase-1 α (cpt1α).
Biochemical Pathways
The compound affects the GABAergic pathway by enhancing the inhibitory effect of GABA on the central nervous system. It also influences the fatty acid metabolism pathway by activating fatty acid uptake, accelerating fatty acid oxidation, inhibiting gluconeogenesis, and suppressing inflammation and fibrosis.
Pharmacokinetics
The pharmacokinetics of benzodiazepines involve absorption, distribution, metabolism, and elimination. After oral administration, absorption is reasonably rapid, with the maximum plasma concentration being attained within a short time. The elimination half-life is relatively short, indicating rapid clearance from the body.
Result of Action
The result of the compound’s action is an increase in inhibitory neurotransmission, leading to effects such as sedation, muscle relaxation, and reduction of anxiety. As a PPARα agonist, it can help regulate lipid metabolism and potentially treat conditions like non-alcoholic fatty liver disease.
Biological Activity
N-{[4-(4-fluorophenyl)-5-({2-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide is a complex organic compound that exhibits significant biological activity. This article reviews its synthesis, characterization, and biological properties, focusing on its antimicrobial and antioxidant activities.
Synthesis and Characterization
The synthesis of this compound involves multiple steps, beginning with the formation of the core triazole structure followed by the introduction of thiophene and pyrazole groups. The final assembly incorporates the dimethylphenyl and methylphenyl moieties. Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the compound's structure and purity.
Antimicrobial Activity
The antimicrobial potential of this compound has been evaluated against various bacterial strains including Escherichia coli, Staphylococcus aureus, and fungal strains such as Candida albicans. The results indicate significant inhibition zones and low minimum inhibitory concentrations (MIC), suggesting strong antimicrobial properties.
| Microorganism | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Escherichia coli | 18 | 32 |
| Staphylococcus aureus | 20 | 16 |
| Candida albicans | 15 | 64 |
Antioxidant Activity
The antioxidant capacities were assessed using DPPH and hydroxyl radical scavenging assays. The compound demonstrated notable antioxidant activity, effectively neutralizing free radicals implicated in oxidative stress-related diseases.
| Assay Type | IC50 (µg/mL) |
|---|---|
| DPPH Radical Scavenging | 25 |
| Hydroxyl Radical Scavenging | 30 |
Computational Studies
Computational approaches including density functional theory (DFT) calculations and molecular docking studies have been employed to elucidate the electronic properties and binding interactions of the compound with biological targets. These studies suggest that the unique combination of thiophene with other heterocycles enhances binding affinity, which correlates with observed biological activities.
Case Studies
A recent study highlighted the effectiveness of similar thiophene derivatives in treating infections caused by resistant bacterial strains. The findings indicated that compounds with structural similarities to N-{[4-(4-fluorophenyl)-5-({2-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide exhibited promising results against multi-drug resistant strains.
Comparison with Similar Compounds
Structural Analogues
(S)-6-Bromo-4-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one
- Key Differences : The (S)-enantiomer shares the same molecular formula but exhibits opposite optical activity. Chiral HPLC analysis of related compounds (e.g., (R)-6 vs. (S)-6 in ) shows enantiomeric excess (e.e.) values >97%, highlighting the importance of stereochemistry in biological interactions .
- Synthesis : Similar synthetic routes are employed, but chiral resolution or asymmetric catalysis is required to isolate the (S)-form .
7-Chloro-5-(4-hydroxyphenyl)-1-methyl-3-(naphthalen-2-ylmethyl)-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one (Bz-423)
- Key Differences: Bz-423 features a chloro substituent, a hydroxyphenyl group, and a naphthalenylmethyl side chain.
- Pharmacological Relevance : Bz-423’s naphthalenylmethyl group increases lipophilicity, improving membrane permeability compared to the brominated analogue .
4-(Coumarin-3-yl)-2,3-dihydro-1H-benzo[b][1,4]diazepin Derivatives
- Key Differences: Coumarin-functionalized derivatives (e.g., compounds 4g and 4h in ) exhibit extended π-conjugation, altering UV-Vis absorption profiles.
Pharmacological Analogues
(5R)-7-Chloro-5-(2-chlorophenyl)-4-(2-hydroxyethyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one
- Key Differences : The 7-chloro and 2-chlorophenyl substituents confer selectivity for GABA receptors, a trait absent in the brominated compound. This analogue demonstrates anxiolytic activity (α = −116.00° in CHCl₃), whereas the target compound’s bioactivity remains understudied .
(Z)-4-Alkyl/Aryl-1H-benzo[b][1,5]diazepin-2(3H)-ones
- Key Differences : The [1,5]-diazepine ring system (vs. [1,4] in the target) and Z-configuration enhance diastereoselectivity in anticancer agents. For example, 4-(2-hydroxyphenyl) derivatives inhibit cancer cell proliferation via kinase modulation .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (R)-6-Bromo-4-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one, and how can enantiomeric purity be ensured?
- Methodology : The synthesis typically involves bromination of a diazepine precursor followed by chiral resolution. For enantiomeric purity, asymmetric catalysis or chiral HPLC can be employed. Key intermediates like 7-bromo derivatives (e.g., 7-Bromo-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one) require careful optimization of reaction conditions (e.g., temperature, solvent polarity) to minimize racemization . Purity (>95%) is verified via LC-MS and chiral stationary-phase chromatography .
Q. How should researchers characterize the structural and stereochemical properties of this compound?
- Methodology : Use X-ray crystallography for absolute configuration determination, leveraging programs like SHELXL for refinement . Complement with H/C NMR (e.g., NOESY for stereochemistry) and polarimetry. For diastereomeric ratios, compare experimental NMR shifts with computed spectra using density functional theory (DFT) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodology : Prioritize assays targeting benzodiazepine-binding domains, such as GABA receptor modulation. Use competitive binding assays with H-flumazenil as a radioligand. For apoptosis studies (e.g., mitochondrial F0F1-ATPase inhibition), employ JC-1 staining and ROS detection in cell lines like HEK293 .
Advanced Research Questions
Q. How can structural modifications enhance the compound’s selectivity for neurological vs. apoptotic targets?
- Methodology : Perform SAR studies by introducing substituents at positions 4 (methyl) and 6 (bromo). Use molecular docking (e.g., AutoDock Vina) to predict binding to GABA receptors vs. F0F1-ATPase. Validate via patch-clamp electrophysiology (neurological) and cytochrome c release assays (apoptotic) .
Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., pro-apoptotic vs. neuroprotective effects)?
- Methodology : Conduct dose-response studies across cell types (e.g., neurons vs. cancer cells) to identify context-dependent effects. Use CRISPR-edited models (e.g., Bax/Bak knockout) to isolate mitochondrial mechanisms. Cross-validate with metabolomics to track ROS and ATP dynamics .
Q. How can the compound’s stability under physiological conditions be improved for in vivo studies?
- Methodology : Assess degradation pathways via accelerated stability testing (pH 2–9, 40°C). Introduce prodrug modifications (e.g., esterification at the lactam oxygen) to enhance plasma half-life. Monitor metabolite profiles using UPLC-QTOF-MS in rodent pharmacokinetic studies .
Methodological Considerations
Q. What analytical techniques are critical for quantifying trace impurities in synthesized batches?
- Methodology : Use HPLC-DAD/ELSD with a C18 column (gradient: 0.1% TFA in acetonitrile/water) to detect brominated byproducts (e.g., 4-Bromo-2-hydroxybenzaldehyde). For chiral impurities, employ a Chiralpak IA-3 column with a mobile phase of hexane:isopropanol (90:10) .
Q. How can researchers validate the compound’s target engagement in complex biological systems?
- Methodology : Apply photoaffinity labeling with a diazirine-modified analog and click chemistry for pull-down assays. Confirm targets via Western blot (e.g., β-subunit of F0F1-ATPase) or SILAC-based proteomics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
